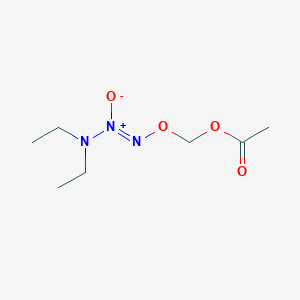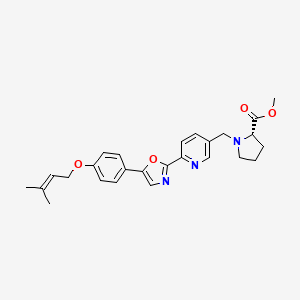
Benzo(p)hexaphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(p)hexaphene is a polycyclic aromatic hydrocarbon with the molecular formula C30H18 and a molecular weight of 378.4639 g/mol . It is a complex organic compound consisting of multiple fused benzene rings, making it a significant subject of study in organic chemistry and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(p)hexaphene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the precursors are subjected to high temperatures and pressures. The process is optimized to ensure maximum yield and purity of the compound. The use of advanced purification techniques, such as chromatography, is essential to isolate this compound from other by-products .
Chemical Reactions Analysis
Types of Reactions
Benzo(p)hexaphene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones and other oxygenated derivatives.
Reduction: The reduction process typically involves the addition of hydrogen atoms, leading to the formation of partially hydrogenated derivatives.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are usually carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium (Pd) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxygenated, hydrogenated, and substituted derivatives of this compound.
Scientific Research Applications
Benzo(p)hexaphene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on this compound helps in understanding its interactions with biological molecules, such as DNA and proteins.
Medicine: Studies are conducted to explore its potential as a therapeutic agent or its role in drug metabolism.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of Benzo(p)hexaphene involves its interaction with molecular targets, such as enzymes and receptors. It can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress, DNA damage, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Naphthacene
- Naphthalene
- Anthracene
- 1,2:3,4-Dibenzanthracene
- Dibenzo[g,p]chrysene
Uniqueness
Benzo(p)hexaphene is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its high molecular weight and complex polycyclic structure make it a valuable compound for studying the behavior of large aromatic systems.
Properties
CAS No. |
222-81-1 |
|---|---|
Molecular Formula |
C30H18 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
heptacyclo[16.12.0.03,16.04,13.06,11.020,29.022,27]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene |
InChI |
InChI=1S/C30H18/c1-2-7-21-13-26-16-28-18-30-24(14-27(28)15-25(26)12-20(21)6-1)10-9-23-11-19-5-3-4-8-22(19)17-29(23)30/h1-18H |
InChI Key |
YACDAOUEFLHFNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=CC6=CC7=CC=CC=C7C=C6C=C5C=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



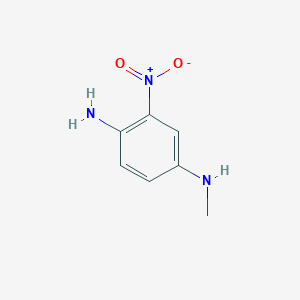

![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)
![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)
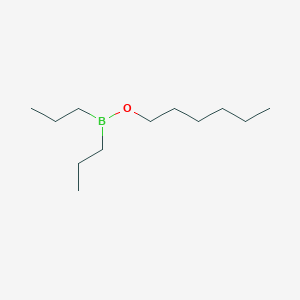
![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)

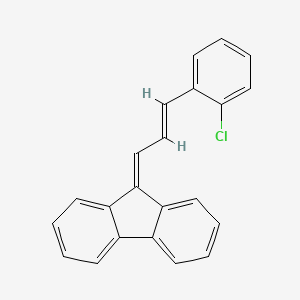
![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
![N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14747436.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14747443.png)
